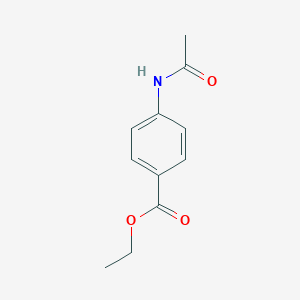

Ethyl 4-acetamidobenzoate

Descripción

Historical Context and Evolution of Research Focus

The historical significance of Ethyl 4-acetamidobenzoate is intrinsically linked to its parent compound, ethyl 4-aminobenzoate (B8803810), commercially known as benzocaine (B179285). The local anesthetic properties of benzocaine were first identified around 1890, a discovery that highlighted the importance of the 4-aminobenzoate structure in medicinal chemistry. rsc.org This realization spurred further investigation into derivatives of para-aminobenzoic acid (PABA), establishing it as a critical scaffold, or a "hot building block," for creating a large number of analog compounds through combinatorial synthesis. google.com

The synthesis of this compound is a straightforward acetylation of benzocaine, often achieved by reacting it with acetic anhydride (B1165640). google.com Initially, research interest in the compound was primarily as a simple, modified form of a known anesthetic. However, the focus of research has evolved considerably over time. Scientists began to recognize that the acetylated amino group provided a stable platform, preventing unwanted side reactions and allowing for more controlled and specific modifications at other positions of the molecule.

This shift in perspective transformed this compound from a mere derivative into a valuable synthetic intermediate. The research focus moved away from its intrinsic biological activity and towards its application as a foundational component for constructing complex heterocyclic systems and other novel molecular frameworks. google.comorientjchem.org This evolution mirrors a broader trend in organic chemistry, where simple, readily available compounds are repurposed as versatile starting materials for creating libraries of new molecules with potential therapeutic value. google.comcrysdotllc.com

Contemporary Significance in Chemical and Biomedical Sciences

In modern research, this compound is highly valued as a key intermediate in the synthesis of a wide range of organic molecules with significant potential in both chemical and biomedical fields. marketresearchfuture.com Its stable structure and reactive potential make it a preferred starting point for multi-step synthetic pathways.

In the chemical sciences, its primary role is that of a foundational scaffold. Researchers utilize it to synthesize a variety of complex heterocyclic compounds, including oxadiazoles, pyrazoles, and Schiff bases. orientjchem.organjs.edu.iqscirp.org For instance, it can be converted into 4-aminobenzohydrazide, a key precursor for producing 1,3,4-oxadiazole (B1194373) derivatives. orientjchem.org These synthetic routes demonstrate the compound's utility in generating diverse chemical libraries, which are essential for screening and identifying new functional materials and lead compounds for drug development.

In the biomedical sciences, the significance of this compound lies in its role as a precursor to novel therapeutic agents. It serves as a reagent in the synthesis of labeled antitumor agents, such as DAMPA-d3. usbio.net Furthermore, it is the starting material for creating derivatives that exhibit a broad spectrum of biological activities. Research has shown that compounds derived from this compound possess potential fungicidal, antimicrobial, antioxidant, and neuraminidase inhibitory properties. scirp.orgresearchgate.netresearchgate.netresearchgate.net For example, a series of ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoates synthesized from the parent compound showed notable inhibition against influenza A neuraminidase and certain fungi. researchgate.net These findings underscore its importance in medicinal chemistry as a reliable building block for the development of new drugs targeting a range of diseases.

Detailed Research Findings

The utility of this compound as a synthetic precursor is highlighted by the diverse biological activities of its derivatives. The following tables summarize key properties of the parent compound and specific research findings on molecules synthesized from it.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H13NO3 | nih.govamericanelements.com |

| Molecular Weight | 207.23 g/mol | nih.govamericanelements.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 5338-44-3 | crysdotllc.comnih.gov |

| Melting Point | 153.0 to 157.0 °C | americanelements.com |

| Boiling Point | 390.8 °C at 760 mmHg | americanelements.com |

Table 2: Examples of Derivatives Synthesized from this compound and Their Investigated Biological Activities

| Derivative Class | Specific Compound Example | Investigated Activity | Key Finding | Source |

|---|---|---|---|---|

| Thiazole (B1198619) Derivatives | Ethyl 4-acetamido-3-(4-(p-tolyl)thiazol-2-ylamino)benzoate | Neuraminidase Inhibition | Showed 42.05% inhibition against influenza A neuraminidase at 40 µg/mL. | researchgate.net |

| Thiazole Derivatives | Ethyl 2-methyl-1-(4-(p-tolyl)thiazol-2-yl)-benzoimidazole-6-carboxylate | Fungicidal | Exhibited a 95% inhibition rate against Erysiphe graminis at 500 mg/L. | researchgate.net |

| Schiff Bases | (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate | Antimicrobial | Showed relative activity against Fusarium oxysporum f. sp. Cubense, the pathogen causing Panama disease in bananas. | scirp.orgscirp.org |

| Oxadiazole Derivatives | Series of disubstituted 1,3,4-oxadiazoles | Antimicrobial | Synthesized derivatives were tested against various Gram-positive and Gram-negative bacteria and two fungal species. | orientjchem.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-acetamidobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-15-11(14)9-4-6-10(7-5-9)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLOBHNRBWKNIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277615 | |

| Record name | Ethyl-4-acetamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5338-44-3 | |

| Record name | 5338-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5338-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl-4-acetamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-(acetamido)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of Ethyl 4 Acetamidobenzoate

Conventional Synthetic Routes and Their Optimizations

The traditional synthesis of ethyl 4-acetamidobenzoate typically involves a multi-step process. These routes often begin with precursors that are chemically modified through esterification, amidation, acetylation, or reduction reactions to yield the final product.

Esterification Reactions for Precursor Synthesis

A common precursor for this compound is ethyl 4-aminobenzoate (B8803810), also known as benzocaine (B179285). The synthesis of this precursor is often achieved through the Fischer esterification of 4-aminobenzoic acid with ethanol (B145695) in the presence of an acid catalyst, such as concentrated sulfuric acid. bath.ac.ukchegg.com This reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of ethanol is typically used. sciencesnail.com The reaction mixture is usually heated under reflux for several hours to achieve a good yield. bath.ac.ukcutm.ac.in

Another pathway to an ester precursor involves the esterification of 4-nitrobenzoic acid with ethanol. This reaction also utilizes an acid catalyst and heating. chemicalbook.com The resulting ethyl 4-nitrobenzoate (B1230335) can then be converted to ethyl 4-aminobenzoate.

Optimization strategies for these esterification reactions include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP), which can offer higher yields (85–92%) and avoid the high temperatures and strongly acidic conditions of Fischer esterification.

Amidation and Acetylation Procedures for this compound Formation

The final step in the synthesis of this compound from its amino precursor, ethyl 4-aminobenzoate, is an acylation reaction. This is typically achieved through acetylation, where the primary amine group of ethyl 4-aminobenzoate reacts with an acetylating agent.

A widely used method involves the reaction of ethyl 4-aminobenzoate with acetic anhydride (B1165640). This reaction effectively introduces the acetyl group to the nitrogen atom, forming the amide linkage and yielding this compound. Another approach involves the use of acetyl chloride in the presence of a base like triethylamine. orgsyn.org This Schotten-Baumann-type reaction is also an effective method for the acylation of the amino group.

Selective Reduction Strategies of Nitro Aromatic Precursors

When starting from a nitro-substituted precursor like ethyl 4-nitrobenzoate, a key step is the selective reduction of the nitro group to an amine. This transformation is crucial for obtaining the necessary ethyl 4-aminobenzoate intermediate.

Several methods exist for this reduction. A classic and industrially relevant method is the use of iron filings in the presence of a dilute acid, which generates hydrogen in situ for the reduction. chemicalbook.com Catalytic hydrogenation is another highly efficient method, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide. sciencesnail.comorgsyn.org This method is often preferred in a laboratory setting for its clean reaction and high yields. orgsyn.org

Other reducing agents that have been successfully employed include tin (Sn) in the presence of hydrochloric acid (HCl). slideshare.netsciencemadness.org However, concerns over the toxicity of tin have led to the exploration of alternative, more environmentally friendly reducing systems. sciencemadness.org One such system involves the use of indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol, which provides a selective reduction of the nitro group without affecting other functional groups like the ester. orgsyn.orgresearchgate.net More recent developments include the use of iron catalysts with silanes, such as triethoxysilane, which also offer high yields and chemoselectivity. rsc.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Ultrasonic-Assisted Synthesis Protocols

The use of ultrasonic irradiation has emerged as a valuable tool in green chemistry for accelerating chemical reactions. In the context of this compound synthesis, ultrasound has been shown to enhance the reaction between ethyl 4-aminobenzoate and acetic anhydride. This method can lead to shorter reaction times and potentially higher yields compared to conventional heating methods. ekb.eg Research has also demonstrated the application of ultrasound in the synthesis of precursors, such as the esterification of 4-nitrobenzoic acid, where it can improve reaction rates and yields. scirp.orgresearchgate.net

| Reaction | Conventional Method | Ultrasonic-Assisted Method | Reference |

| Synthesis of this compound | Heating | Shorter reaction time, high yield | ekb.eg |

| Esterification of 4-Nitrobenzoic Acid | Heating, 6h, ~60-70% conversion | 2h, ~70% conversion, 67% yield | scirp.orgresearchgate.net |

Application of Environmentally Benign Catalysis Systems

The development of environmentally benign catalysis systems is a cornerstone of green chemistry. In the synthesis of this compound and its precursors, several green catalytic approaches have been explored.

For the reduction of ethyl 4-nitrobenzoate, catalytic hydrogenation using palladium on nanoglobular carbon has been investigated as an eco-friendly method. researchgate.net The use of a recyclable indium/ammonium chloride system in aqueous ethanol also represents a greener alternative to traditional reducing agents like tin. orgsyn.orgresearchgate.net

In esterification reactions, the use of solid acid catalysts, such as natural zeolites, offers an environmentally friendly alternative to corrosive liquid acids like sulfuric acid. scirp.orgresearchgate.net These catalysts can be easily separated from the reaction mixture and potentially reused. Microwave irradiation has also been employed in conjunction with these catalysts to further enhance reaction efficiency. scirp.orgresearchgate.netbspublications.net The use of bio-based solvents like sabinene (B1680474) is also being explored to reduce the reliance on traditional petroleum-derived solvents. semanticscholar.org

| Reaction Step | Conventional Catalyst | Green Alternative | Advantages | Reference |

| Reduction of Ethyl 4-nitrobenzoate | Tin/HCl, Iron/Acid | Pd/C, Indium/NH4Cl, Iron catalyst/Silane | Less toxic, recyclable, high selectivity | chemicalbook.comorgsyn.orgrsc.orgresearchgate.net |

| Esterification | Sulfuric Acid | Zeolites, Microwave-assisted synthesis | Recyclable, less corrosive, energy efficient | scirp.orgresearchgate.netbspublications.net |

Multi-Step Synthesis of Advanced this compound Derivatives

The transformation of this compound into more complex molecules often involves a series of chemical reactions, each targeting a specific part of the molecule to build up the desired heterocyclic system. These multi-step syntheses allow for the systematic construction of derivatives with potential applications in various fields of chemical research.

Synthesis of Thiazole-Containing Derivatives

Thiazole (B1198619) rings can be incorporated into the this compound scaffold through several synthetic strategies. One common approach involves the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thiourea (B124793) derivative.

A series of ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoates has been synthesized. researchgate.net The synthetic route commences with the nitration of this compound, followed by reduction to introduce an amino group at the 3-position. This intermediate is then reacted with various aryl isothiocyanates and subsequently cyclized with an α-halo ketone to yield the final thiazole derivatives. researchgate.net

Another strategy involves the reaction of 2-amino-4-phenylthiazole (B127512) with diazotized p-aminoacetophenone to produce 5-(4-acetylphenylazo)-2-amino-4-phenylthiazole. mdpi.com This azo-coupled product can undergo further modifications. For instance, chloroacetylation of this derivative yields a reactive intermediate that can be further reacted with nucleophiles like 2-mercaptobenzothiazole. mdpi.com

| Starting Material | Reagents | Product | Reference |

| This compound | 1. HNO3, H2SO4; 2. Fe, HCl; 3. Aryl isothiocyanate; 4. α-Halo ketone | Ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoates | researchgate.net |

| 2-Amino-4-phenylthiazole | Diazotized p-aminoacetophenone | 5-(4-Acetylphenylazo)-2-amino-4-phenylthiazole | mdpi.com |

| 5-(4-Acetylphenylazo)-2-amino-4-phenylthiazole | Chloroacetyl chloride | 2-Chloro-N-(5-(4-acetylphenylazo)-4-phenylthiazol-2-yl)acetamide | mdpi.com |

Synthesis of Imide and Schiff Base Derivatives

The synthesis of imide and Schiff base derivatives from this compound typically begins with its conversion to 4-aminobenzohydrazide. This is achieved by reacting ethyl 4-aminobenzoate (obtained from the hydrolysis of the acetamido group) with hydrazine (B178648) hydrate (B1144303). orientjchem.orgresearchgate.net

From 4-aminobenzohydrazide, two key oxadiazole parent nuclei can be synthesized: 5-(4-aminophenyl)-1,3,4-oxadiazol-2-amine (B2923584) and 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thione. orientjchem.orgresearchgate.net The former is obtained by reacting the hydrazide with cyanogen (B1215507) bromide, while the latter is formed through a reaction with carbon disulfide in the presence of potassium hydroxide (B78521), followed by acidification. orientjchem.orgresearchgate.net

These parent oxadiazole derivatives serve as platforms for creating imides and Schiff bases. Cyclic imides are synthesized by the thermal fusion of the oxadiazole amines or thiones with acid anhydrides like phthalic anhydride or succinic anhydride. orientjchem.orgresearchgate.netajchem-a.com Schiff bases are conventionally prepared by refluxing the parent oxadiazole compounds with various aromatic aldehydes in an acidic medium. orientjchem.orgresearchgate.net

| Starting Material | Reagents | Product | Reference |

| Ethyl 4-aminobenzoate | Hydrazine hydrate | 4-Aminobenzohydrazide | orientjchem.orgresearchgate.net |

| 4-Aminobenzohydrazide | Cyanogen bromide, NaHCO3 | 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-amine | orientjchem.orgresearchgate.net |

| 4-Aminobenzohydrazide | CS2, KOH, then HCl | 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thione | orientjchem.orgresearchgate.net |

| 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-amine or -2-thione | Acid anhydride (e.g., phthalic anhydride) | Cyclic imide derivatives | orientjchem.orgresearchgate.netajchem-a.com |

| 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-amine or -2-thione | Aromatic aldehyde, glacial acetic acid | Schiff base derivatives | orientjchem.orgresearchgate.net |

Synthesis of Quinazolinone Derivatives

Quinazolinone derivatives can be synthesized from ethyl 4-aminobenzoate through cyclization reactions. One method involves the reaction of ethyl 2-aminobenzoate (B8764639) with various substituted amides in the presence of phosphorus oxychloride (POCl3) at ambient temperature. researchgate.net This reaction proceeds through a Vilsmeier intermediate to afford 4(3H)-quinazolinone derivatives in high yields. researchgate.net

Another approach involves a two-step process starting from ethyl 4-aminobenzoate. First, arylamines are prepared from ethyl 4-aminobenzoate. jrespharm.com Then, these arylamines are cyclized with anthranilic acid and acetic anhydride to form 2-methyl-3-substituted-4(3H)-quinazolinones. jrespharm.com The reaction proceeds through an intermediate 2-methylbenzoxazinone, which is formed by refluxing anthranilic acid and acetic anhydride. jrespharm.com

| Starting Material | Reagents | Product | Reference |

| Ethyl 2-aminobenzoate | Substituted amide, POCl3 | 4(3H)-Quinazolinone derivatives | researchgate.net |

| Ethyl 4-aminobenzoate derived arylamines | Anthranilic acid, acetic anhydride | 2-Methyl-3-substituted-4(3H)-quinazolinones | jrespharm.com |

Synthesis of Thiazolidine Ring Derivatives

The synthesis of thiazolidinone derivatives often involves the cyclocondensation of a Schiff base with thioglycolic acid. Starting from ethyl 4-aminobenzoate, the corresponding hydrazide is prepared and then reacted with an aldehyde to form a hydrazone (a type of Schiff base). tsijournals.com This hydrazone is then cyclized with mercaptoacetic acid to yield the 4-thiazolidinone (B1220212) derivative. tsijournals.com

Another route involves the reaction of a cyanoacetamide derivative with sulfanylacetic acid. heteroletters.org For instance, methyl 2-(2-cyanoacetamido)benzoate can be cyclized with sulfanylacetic acid to furnish a 4-thiazolidinone derivative. heteroletters.org

| Starting Material | Reagents | Product | Reference |

| Ethyl 4-aminobenzoate derived hydrazide | Aldehyde, then mercaptoacetic acid | 4-Thiazolidinone derivative | tsijournals.com |

| Methyl 2-(2-cyanoacetamido)benzoate | Sulfanylacetic acid | 4-Thiazolidinone derivative | heteroletters.org |

Synthesis of Piperidine (B6355638) Ring Derivatives

The synthesis of piperidine ring derivatives can be achieved through various methods, often involving the construction of the heterocyclic ring from acyclic precursors. mdma.ch One approach for creating substituted piperidines involves the reaction of an appropriate bromoalkyl intermediate with piperidine. For example, 2-bromoethyl-4-(propylamino)benzoate can be reacted with piperidine in the presence of a base to yield 2-(piperidin-1-yl)ethyl-4-(propylamino)benzoate. rsc.org

Another strategy focuses on building the piperidine ring itself. For instance, N-sulfinyl-δ-amino-β-ketoesters have been used as chiral building blocks for the stereoselective synthesis of piperidones, which are precursors to piperidines. mdma.ch Furthermore, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized, highlighting the structural diversity achievable. nih.gov

| Starting Material | Reagents | Product | Reference |

| 2-Bromoethyl-4-(propylamino)benzoate | Piperidine, K2CO3 | 2-(Piperidin-1-yl)ethyl-4-(propylamino)benzoate | rsc.org |

| N-Sulfinyl-δ-amino-β-ketoesters | Various reagents | Substituted piperidones | mdma.ch |

| Acyclic precursors | Various reagents | 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives | nih.gov |

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

The synthesis of 1,3,4-oxadiazole derivatives from this compound typically proceeds through the key intermediate, 4-aminobenzohydrazide, which is obtained by reacting ethyl 4-aminobenzoate with hydrazine hydrate. asianpubs.orgscispace.com This hydrazide can then be cyclized with various reagents to form the 1,3,4-oxadiazole ring.

One common method involves the reaction of the hydrazide with an aromatic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride to yield 2,5-disubstituted 1,3,4-oxadiazoles. scispace.comcore.ac.uk Alternatively, reaction of the hydrazide with carbon disulfide in an alcoholic potassium hydroxide solution, followed by treatment with an alkyl or aryl halide, leads to the formation of 5-substituted-1,3,4-oxadiazole-2-thiones. researchgate.net

Another route involves the reaction of the hydrazide with cyanogen bromide to form a 2-amino-5-substituted-1,3,4-oxadiazole. orientjchem.orgresearchgate.net These oxadiazole intermediates can be further functionalized, for example, by reacting them with isothiocyanates to form thiourea derivatives, which can then be cyclized to form other heterocyclic systems. nih.gov

| Starting Material | Reagents | Product | Reference |

| Ethyl 4-aminobenzoate | Hydrazine hydrate | 4-Aminobenzohydrazide | asianpubs.orgscispace.com |

| 4-Aminobenzohydrazide | Aromatic carboxylic acid, POCl3 | 2,5-Disubstituted 1,3,4-oxadiazoles | scispace.comcore.ac.uk |

| 4-Aminobenzohydrazide | CS2, KOH, then R-X | 5-Substituted-1,3,4-oxadiazole-2-thiones | researchgate.net |

| 4-Aminobenzohydrazide | Cyanogen bromide | 2-Amino-5-substituted-1,3,4-oxadiazoles | orientjchem.orgresearchgate.net |

Sophisticated Spectroscopic and Structural Elucidation Techniques for Ethyl 4 Acetamidobenzoate

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, probes the vibrational modes of molecules. These vibrations are specific to the types of bonds and functional groups present, offering a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy for Advanced Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. In Ethyl 4-acetamidobenzoate, the FT-IR spectrum reveals characteristic absorption bands that confirm its structure. The presence of an N-H group is indicated by a stretching vibration. The carbonyl (C=O) stretching vibrations are particularly informative. The ester carbonyl typically appears at a higher wavenumber compared to the amide carbonyl. For instance, a peak around 1712 cm⁻¹ can be attributed to the ester C=O stretch, while the amide C=O stretch is observed near 1620 cm⁻¹. Aromatic C-H stretching can be observed around 3130-3070 cm⁻¹, while C=C stretching in the aromatic ring appears in the 1615-1450 cm⁻¹ region. chemrxiv.org The C-N stretching vibration is also identifiable. researchgate.net

Table 1: FT-IR Spectral Data for this compound

| Frequency (cm⁻¹) | Intensity | Functional Group | Type of Vibration |

|---|---|---|---|

| ~3300 | Medium | N-H | Stretch |

| ~1712 | Strong | C=O (Ester) | Stretch |

| ~1620 | Strong | C=O (Amide) | Stretch |

| 1615-1450 | Medium-Weak | C=C (Aromatic) | Stretch |

| ~1270 | Strong | C-O (Ester) | Stretch |

Fourier Transform Raman (FT-Raman) Spectroscopy for Detailed Molecular Vibrational Analysis

Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information on the vibrational modes of a molecule, particularly for non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would show characteristic peaks for the aromatic ring, the ethyl group, and the acetamido group. For instance, the symmetric stretching of the benzene (B151609) ring is often a strong band in the Raman spectrum. The C-H bending and rocking modes of the methyl and methylene (B1212753) groups of the ethyl ester also give rise to distinct Raman signals. researchgate.net The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum exhibits several distinct signals. The ethyl group gives rise to a characteristic triplet and quartet pattern. The three protons of the methyl group (CH₃) appear as a triplet due to coupling with the adjacent methylene (CH₂) protons. The two methylene protons appear as a quartet due to coupling with the methyl protons. The aromatic protons on the benzene ring typically appear as two doublets, reflecting their distinct chemical environments. A singlet corresponding to the amide proton (N-H) is also observed, as is a singlet for the acetyl methyl group (CH₃CO).

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.37 | Triplet | 3H | -OCH₂CH ₃ |

| ~2.15 | Singlet | 3H | -NHCOCH ₃ |

| ~4.36 | Quartet | 2H | -OCH ₂CH₃ |

| ~7.65 | Doublet | 2H | Aromatic Protons |

| ~7.95 | Doublet | 2H | Aromatic Protons |

| ~8.20 | Singlet | 1H | -NH COCH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The carbonyl carbons of the ester and amide groups are readily identifiable by their characteristic downfield shifts. The aromatic carbons also appear in a specific region of the spectrum. The carbons of the ethyl group and the acetyl methyl group are observed at upfield chemical shifts.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~14.5 | -OCH₂C H₃ |

| ~24.5 | -NHCOC H₃ |

| ~61.0 | -OC H₂CH₃ |

| ~118.5 | Aromatic CH |

| ~130.8 | Aromatic CH |

| ~125.0 | Aromatic C (quaternary) |

| ~142.5 | Aromatic C (quaternary) |

| ~166.5 | C =O (Ester) |

| ~169.0 | C =O (Amide) |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. tutorchase.com

For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (207.23 g/mol ). americanelements.com Under electron ionization (EI), the molecular ion can undergo fragmentation, leading to the formation of characteristic fragment ions. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. The fragmentation of the amide group can also occur. The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. For example, a significant peak might be observed corresponding to the loss of an ethyl radical (•CH₂CH₃) or an ethoxy radical (•OCH₂CH₃). The fragmentation can also involve cleavage at the amide bond.

Table 4: Potential Mass Spectrometry Fragmentation of this compound

| m/z | Possible Fragment |

|---|---|

| 207 | [M]⁺ (Molecular Ion) |

| 165 | [M - C₂H₂O]⁺ |

| 162 | [M - OCH₂CH₃]⁺ |

| 137 | [M - COOCH₂CH₃]⁺ |

| 120 | [H₂NC₆H₄CO]⁺ |

| 43 | [CH₃CO]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous identification and structural confirmation of chemical compounds by providing highly accurate mass measurements. In the case of this compound, also known by its synonym N-Acetylbenzocaine, HRMS is instrumental in determining its exact mass, which is a critical parameter for confirming its elemental composition.

The theoretical monoisotopic mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms. For this compound, with the chemical formula C₁₁H₁₃NO₃, the exact mass is a fundamental constant.

Detailed Research Findings:

Scientific literature and databases confirm the precise mass of this compound. The monoisotopic mass has been reported as 207.089543 g/mol . epa.gov Other sources corroborate this with a value of 207.0895. lgcstandards.com The utilization of techniques like liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (LC-ESI-qToF-MS) allows for the acquisition of exact mass data, which can be reported to four decimal places with an error margin of less than 5 parts per million (ppm). researchgate.net This high level of precision is crucial for differentiating between compounds with the same nominal mass but different elemental compositions.

The determination of the exact mass through HRMS provides definitive evidence for the presence of this compound in a sample. For instance, in the analysis of complex mixtures, identifying a molecular ion peak corresponding to the exact mass of this compound serves as a primary confirmation of its identity.

Interactive Data Table: Exact Mass of this compound

| Parameter | Value | Reference |

| Chemical Formula | C₁₁H₁₃NO₃ | americanelements.com |

| Monoisotopic Mass | 207.089543 g/mol | epa.gov |

| Average Mass | 207.229 g/mol | epa.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique employed to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores.

For this compound, the primary chromophore is the substituted benzene ring, which contains a system of conjugated π-electrons, along with the carbonyl group (C=O) of the ester and the amide functionality. The absorption of UV radiation by this compound results in two main types of electronic transitions: π → π* and n → π*.

Detailed Research Findings:

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to these electronic transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity (large molar absorptivity, ε). These transitions are expected within the aromatic system and the C=O double bond. For a ligand derived from the related compound ethyl 4-aminobenzoate (B8803810), a broad peak corresponding to the π → π* transition is observed in the range of 260–300 nm. jmchemsci.com

The n → π* transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions. For carbonyl compounds, these transitions are typically observed around 270-300 nm. masterorganicchemistry.com For a ligand related to this compound, a narrow peak associated with an n → π* transition was noted at 420 nm. jmchemsci.com

The position of the maximum absorption (λmax) can be influenced by the solvent used, due to interactions between the solvent and the solute molecules. While specific λmax values for this compound in various solvents are not extensively documented in a single source, data from related compounds provide valuable insights. For example, ethyl 4-(dimethylamino)benzoate, a structurally similar compound, exhibits a λmax of 310.25 nm in ethanol (B145695). photochemcad.com The use of solvents like acetonitrile (B52724) is also common in UV-Vis analysis of related structures. rsc.org

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Aromatic Ring, C=O | 260 - 310 |

| n → π | C=O, -NHC=O | ~270 - 420 |

Computational and Theoretical Chemistry Investigations of Ethyl 4 Acetamidobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For ethyl 4-acetamidobenzoate, DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, provide a detailed understanding of its fundamental chemical nature.

Optimized Geometry and Conformational Analysis

The optimized molecular geometry of this compound has been determined through DFT calculations. These studies reveal the most stable conformation of the molecule by calculating bond lengths, bond angles, and dihedral angles. The planarity of the benzene (B151609) ring and the orientation of the acetamido and ethyl ester groups are key features of its structure. Conformational analysis helps in understanding the spatial arrangement of the atoms, which influences the molecule's physical and chemical properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Gaps

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular reactivity and stability. mdpi.com A smaller energy gap suggests higher reactivity. For a derivative, ethyl 4-bromo-3-(ethoxymethyl)benzoate, the HOMO is localized on the bromine atom and the aromatic ring, while the LUMO resides on the ester carbonyl group.

Table 1: Frontier Molecular Orbital (FMO) Properties of a Related Compound (Ethyl 4-bromo-3-(ethoxymethyl)benzoate)

| Parameter | Value |

| HOMO-LUMO Gap | 5.2 eV |

This data for a related bromo-substituted derivative illustrates the typical outputs of FMO analysis.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge delocalization and hyperconjugative interactions within the molecule. uantwerpen.beresearchgate.net This analysis examines the interactions between filled and vacant orbitals, revealing the stability of the molecule arising from these electronic effects. uantwerpen.beresearchgate.net For instance, in related benzoate (B1203000) derivatives, NBO analysis has shown that substituent groups can donate electron density to the aromatic ring through hyperconjugation, which can affect the ring's electrophilicity. The stability of the molecule is directly related to the extent of these charge delocalization phenomena. uantwerpen.beresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic and Nucleophilic Regions

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to identify the electrophilic and nucleophilic regions of a molecule. mdpi.comuantwerpen.be The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red and yellow areas indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor) and are prone to nucleophilic attack. uantwerpen.beresearchgate.net In a related compound, ethyl 4-bromo-3-(ethoxymethyl)benzoate, the MEP map shows a region of high electron density (red) around the bromine atom, indicating its susceptibility to nucleophilic attack. This mapping provides valuable information about the reactive sites of the molecule. mdpi.comuantwerpen.be

Global Reactivity Descriptors: Hardness, Softness, and Electrophilicity Index

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. mdpi.comresearchgate.net These descriptors include:

Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. mdpi.com

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated from the chemical potential and hardness. mdpi.com

These parameters are essential for predicting the global reactive nature of the molecule. researchgate.net

Table 2: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula |

| Electronegativity (χ) | χ = -1/2 (ELUMO + EHOMO) mdpi.com |

| Chemical Potential (µ) | µ = -χ = 1/2 (ELUMO + EHOMO) mdpi.com |

| Hardness (η) | η = 1/2 (ELUMO - EHOMO) mdpi.com |

| Softness (S) | S = 1/(2η) mdpi.com |

| Electrophilicity Index (ω) | ω = µ2/(2η) mdpi.com |

Quantum Chemical Calculations for Spectroscopic Data Correlation

Quantum chemical calculations are employed to compute theoretical spectroscopic data, which can then be compared with experimental results. For instance, theoretical vibrational frequencies (FT-IR and FT-Raman spectra) can be calculated and scaled to match experimental spectra. researchgate.netnih.gov This correlation helps in the accurate assignment of vibrational modes. researchgate.netnih.gov Similarly, theoretical UV-visible spectra can be calculated using Time-Dependent DFT (TD-DFT) to understand the electronic transitions within the molecule. nih.govresearchgate.net These computational methods provide a deeper understanding of the experimental spectroscopic data and confirm the molecular structure.

Theoretical Vibrational Wavenumber and Intensity Predictions

The vibrational properties of a molecule are fundamental to its identity and can be predicted with significant accuracy using computational methods like Density Functional Theory (DFT). Although a specific vibrational analysis for this compound was not found, a comprehensive study on the precursor, Ethyl 4-aminobenzoate (B8803810) (EAB), using the B3LYP method with a 6-311++G(d,p) basis set, offers insight into the expected vibrational modes. nih.govresearchgate.net

In such studies, the calculated wavenumbers are often scaled to correct for anharmonicity and limitations in the theoretical model, providing better agreement with experimental FT-IR and FT-Raman spectra. nih.gov The analysis involves not only predicting the frequency of vibrations but also their intensities and the Potential Energy Distribution (PED), which describes the contribution of different internal coordinates to each normal mode.

Key predicted vibrational modes for the analogous Ethyl 4-aminobenzoate include:

N-H Vibrations: The asymmetric and symmetric stretching of the amino group (NH₂) are typically predicted in the 3540-3340 cm⁻¹ range. researchgate.net For this compound, one would expect a characteristic N-H stretch from the amide group, typically around 3300 cm⁻¹, and amide-specific bands like the Amide II band (N-H bend and C-N stretch).

C=O Stretching: The carbonyl (C=O) stretching from the ester group is a strong, characteristic vibration. For EAB, this is predicted with high potential energy distribution. researchgate.net In this compound, two C=O stretches are expected: one from the ester and one from the amide carbonyl.

Aromatic Ring Vibrations: C-C stretching and C-H bending modes of the benzene ring occur at characteristic frequencies.

Ethyl Group Vibrations: Stretching and bending modes of the CH₂ and CH₃ groups are also assigned.

The table below summarizes selected theoretically predicted vibrational wavenumbers for the analogous compound, Ethyl 4-aminobenzoate, calculated using the DFT/B3LYP/6-311++G(d,p) method.

Table 1: Selected Predicted Vibrational Wavenumbers for Ethyl 4-aminobenzoate

| Predicted Wavenumber (cm⁻¹, Scaled) | Vibrational Assignment (based on PED) |

|---|---|

| 3538 | Asymmetric NH₂ Stretching |

| 3433 | Symmetric NH₂ Stretching |

| 1960 | Intramolecular H-bonded C=O |

| 1170 | CH₂ Rocking |

| 1154 | CH₃ Rocking |

| 1005 | CH₂ Rocking |

Data sourced from a study on Ethyl 4-aminobenzoate and is illustrative for this compound. nih.govresearchgate.net

Electronic Excitation Properties and UV-Vis Spectral Predictions

Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. d-nb.info This analysis calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths (f), which relate to the intensity of the absorption peaks. nih.govmdpi.com

For the precursor Ethyl 4-aminobenzoate, TD-DFT calculations have been performed to predict its UV-Vis spectrum. nih.gov These calculations also provide insights into the nature of the electronic transitions, often identifying them as π → π* or n → π* transitions involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. researchgate.net

A TD-DFT study on Ethyl 4-aminobenzoate predicted significant electronic transitions that contribute to its UV absorption profile. The predicted values help in understanding how the molecule interacts with light.

Table 2: Predicted Electronic Excitation Properties for Ethyl 4-aminobenzoate

| Predicted Wavelength (λmax) | Oscillator Strength (f) | Major Contribution (HOMO-LUMO Transition) |

|---|---|---|

| 284.45 nm | 0.5035 | HOMO → LUMO |

Data sourced from a study on Ethyl 4-aminobenzoate and is illustrative for this compound. nih.gov

The introduction of the acetyl group in this compound would be expected to influence the electronic structure, likely causing a shift in the absorption maxima compared to its amino precursor.

Computed NMR Chemical Shift Value Predictions

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another valuable computational tool, often employing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations can predict the ¹H and ¹³C NMR spectra, which are invaluable for structural elucidation.

While computational methods for predicting NMR spectra are well-established, a specific study detailing the computed NMR chemical shift values for this compound was not identified in the reviewed literature. Experimental NMR data for a synthesized standard of N-acetylbenzocaine (another name for the title compound) has been reported, confirming its structure, but a corresponding theoretical prediction was not included. dea.gov

Crystal Structure Analysis and Intermolecular Interactions

The arrangement of molecules in the solid state dictates many of the bulk properties of a material. This crystal packing is determined by a delicate balance of intermolecular forces.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgnih.gov This analysis maps various properties onto a unique molecular surface, with the d_norm surface being particularly useful for highlighting regions of close intermolecular contact. iucr.org The analysis generates 2D "fingerprint plots," which summarize the types and relative significance of different intermolecular contacts, such as hydrogen bonds (O···H, N···H) and van der Waals interactions (H···H, C···H). diva-portal.orgiucr.org

For example, in studies of related benzoate derivatives, Hirshfeld analysis has revealed the dominance of H···H, O···H, and C···H contacts, quantifying their percentage contribution to the total surface area. iucr.orgiucr.org Red spots on the d_norm surface indicate strong hydrogen-bonding interactions, which are critical for stabilizing the crystal packing. diva-portal.org Because the crystal structure of this compound is not available, a Hirshfeld analysis cannot be performed. However, this technique would be the ideal tool to quantify the key interactions, such as the N-H···O hydrogen bonds expected between the amide groups.

Theoretical Studies on Crystal Packing and Hydrogen Bonding Networks

Theoretical studies, often complementing experimental XRD data, are employed to understand the forces driving crystal packing. These studies can analyze the geometry and energy of intermolecular interactions, particularly hydrogen bonds and π–π stacking. scirp.org In the case of this compound, the presence of both a hydrogen bond donor (the N-H group of the amide) and acceptors (the carbonyl oxygens of the amide and ester) suggests that hydrogen bonding plays a crucial role in its crystal structure.

In related molecular crystals, molecules are often linked by N-H···O or O-H···O hydrogen bonds to form chains, dimers, or more complex three-dimensional networks. diva-portal.orgdeepdyve.comiucr.org For instance, analysis of a Schiff base derived from ethyl 4-aminobenzoate showed that molecules were interconnected into one-dimensional chains. scirp.orgscirp.org Theoretical calculations can help rationalize why certain packing motifs (supramolecular synthons) are preferred over others. A full theoretical analysis of the crystal packing for this compound is contingent on the determination of its single-crystal structure.

No Publicly Available Data on the Theoretical NLO Properties of this compound

A thorough review of scientific databases and computational chemistry literature reveals a lack of published research on the specific nonlinear optical (NLO) properties of this compound.

While the molecular structure of this compound is known and its crystal structure has been documented, dedicated theoretical evaluations of its polarizability and hyperpolarizability are not present in the available public research domain. Computational studies in the field of nonlinear optics tend to focus on related molecules, such as its parent amine, Ethyl 4-aminobenzoate, or other derivatives designed to enhance NLO effects.

Consequently, it is not possible to provide an article with detailed research findings and data tables on the theoretical evaluation of polarizability and hyperpolarizability for this compound as the primary research has not been published.

Pharmacological Investigations and Medicinal Chemistry Applications of Ethyl 4 Acetamidobenzoate

Mechanism of Action Studies

Interactions with Specific Biological Targets and Pathways

As a derivative of benzocaine (B179285), the primary mechanism of action of Ethyl 4-acetamidobenzoate is closely linked to its effects on nerve cell membranes. Benzocaine and its related compounds are known to exert their effects by interacting with voltage-gated sodium channels (VGSCs). youtube.comfrontiersin.orgfrontiersin.org These channels are crucial for the initiation and propagation of nerve impulses. nih.gov By binding to these channels, the influx of sodium ions into the neuron is blocked, which prevents the depolarization necessary for generating an action potential. youtube.com This blockade of nerve impulses results in a local anesthetic effect.

The metabolism of benzocaine in vivo can lead to the formation of N-acetylated benzocaine, indicating that this compound is a biologically relevant metabolite. researchgate.net Studies have shown that acetylated metabolites of local anesthetics can retain biological activity. researchgate.net While direct studies on the specific pathway interactions of this compound are limited, its structural similarity to benzocaine strongly suggests that its primary biological target is the voltage-gated sodium channel. frontiersin.orgfrontiersin.org Further research into its interactions with other potential targets, such as enzymes or receptor pathways, is an area of ongoing investigation.

Elucidation of Voltage-Gated Sodium Channel Inhibition (in relation to Benzocaine derivatives)

Voltage-gated sodium channels (VGSCs) are recognized as a key target for a variety of therapeutic agents, including anticonvulsants and local anesthetics. nih.govnih.gov The mechanism of these drugs often involves the stabilization of the inactivated state of the sodium channel, which reduces neuronal excitability. nih.gov

Benzocaine, the parent compound of this compound, is a well-characterized VGSC inhibitor. youtube.comfrontiersin.org It acts by physically occluding the channel pore or by interfering with the channel's gating mechanism. frontiersin.org Unlike many other local anesthetics, benzocaine is a neutral molecule and does not produce a significant use-dependent block, which is the phenomenon where the inhibitory effect increases with the frequency of nerve stimulation. nih.gov However, other benzocaine derivatives have been shown to elicit substantial use-dependent inhibition, suggesting that modifications to the benzocaine structure can alter the kinetics of channel binding and dissociation. nih.gov

Biological Activity Profiling and Screening

Antimicrobial Efficacy (Antibacterial, Antifungal)

The potential of benzoate (B1203000) derivatives and related compounds as antimicrobial agents has been an area of active research. While comprehensive studies on the intrinsic antimicrobial activity of this compound are not widely available, research on related structures provides insight into its potential. For instance, various local anesthetics, which are structurally related, have demonstrated in vitro antibacterial effects against common pathogens. nih.gov

In one study, a sulfur-containing analogue, the ethyl S-ester of 4-acetylaminobenzenethiosulfuric acid, was investigated for its antifungal properties. researchgate.net The activity of this related substance was found to be dependent on the pH of the medium. researchgate.net Another study on a different benzoate derivative, ethyl-3-hydroxy-5-methoxy-4-methylbenzoate, isolated from Lonicera quinquelocularis, showed antifungal activity against Aspergillus flavus (55.5% inhibition) and Aspergillus niger (61% inhibition). researchgate.net

These findings suggest that the broader class of substituted ethyl benzoates, to which this compound belongs, can serve as a scaffold for developing agents with antimicrobial properties. However, direct testing of this compound is necessary to determine its specific spectrum of antibacterial and antifungal efficacy.

Antitumor and Anticancer Research

The investigation of benzocaine derivatives has extended into the field of oncology, with several studies exploring their potential as anticancer agents. nih.gov Research has focused on synthesizing new derivatives and evaluating their activity against various cancer cell lines.

A study on a related compound, the ethyl 4-[(4-methylbenzyl)oxy] benzoate complex, demonstrated significant anticancer activity. nih.gov This complex was tested against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF-7) cells. The findings indicated notable, dose-dependent cell growth inhibition. nih.gov In vivo experiments with EAC-bearing mice showed that the compound reduced tumor growth and increased survival time, with an efficacy comparable to the chemotherapy drug cisplatin. nih.gov Specifically, at a dose of 1.00 mg/kg, the compound achieved 58.98% cell growth inhibition. nih.gov The mechanism of action was linked to the induction of apoptosis, involving the activation of pro-apoptotic genes like p53 and caspases, and the downregulation of the anti-apoptotic gene Bcl2. nih.gov

| Cell Line | Compound | Dose (mg/kg) | Cell Growth Inhibition (%) |

|---|---|---|---|

| EAC | Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex | 0.5 | 40.70% |

| EAC | Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex | 1.00 | 58.98% |

| EAC | Cisplatin (Reference) | 1.0 | 59.2% |

While this research was conducted on a derivative, it highlights the potential of the ethyl benzoate scaffold as a starting point for the design of novel chemotherapeutic agents. nih.gov Further studies are required to determine if this compound itself possesses any intrinsic antitumor activity.

Antihyperglycemic Potential (via Thiazolidinedione Scaffolds)

Thiazolidinediones (TZDs) are a class of drugs used in the treatment of type 2 diabetes due to their ability to improve insulin (B600854) sensitivity. nih.gov They act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov The chemical synthesis of novel TZD derivatives is an important area of research for developing new antidiabetic agents.

This compound can serve as a versatile starting material or intermediate in the synthesis of more complex molecules, including those with a thiazolidinedione core. The general strategy involves modifying the acetamido and ethyl ester groups to introduce the TZD ring and other desired functionalities. The development of new synthetic routes allows for the creation of libraries of TZD derivatives that can be screened for their biological activity. nih.govnih.gov

Once synthesized, these TZD derivatives are evaluated for their antidiabetic potential through various assays. These include in vitro tests to measure their effects on key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase, and their ability to enhance glucose uptake in cell lines. nih.govnih.gov Promising compounds are then often advanced to in vivo studies using animal models of diabetes to assess their effects on blood glucose levels and lipid profiles. nih.gov This approach of using a readily available chemical building block like this compound to construct complex, biologically active molecules like TZDs is a fundamental concept in medicinal chemistry.

Investigation of Antioxidant Properties

While direct and extensive studies on the antioxidant properties of this compound are not widely documented in publicly available research, the antioxidant potential of its parent and related structures, such as aminobenzoic acid derivatives, has been explored. For instance, para-Aminobenzoic acid (PABA) and its sodium salt have been shown to possess antioxidant properties by inhibiting the autoxidation of adrenaline. This suggests that they may participate in cellular redox reactions.

Derivatives of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, which share the acetamidophenyl moiety with this compound, have also been synthesized and evaluated for their antioxidant activity. Specifically, hydrazone and oxime derivatives of this series demonstrated potent in vitro antioxidant effects. Furthermore, studies on a series of 2-, 3-, and 4-aminobenzoic acid derivatives indicated that they possess mild to moderate antioxidant potential, with benzoyl-containing compounds showing better activity. These findings suggest that the core structure of this compound may contribute to antioxidant activity, although further direct experimental validation is necessary to confirm this.

Enzyme Inhibition Studies (e.g., Kinase Inhibition, Neuraminidase Inhibition, Dihydrofolate Reductase)

The potential of this compound and its derivatives as enzyme inhibitors has been investigated against several key therapeutic targets.

Kinase Inhibition: Derivatives of this compound have been explored in the synthesis of kinase inhibitors. For example, ethyl 4-isocyanatobenzoate, a reactive derivative, has been used in the synthesis of novel dual kinase inhibitors targeting Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β). These kinases are implicated in the deactivation of the tumor suppressor protein PTEN. The resulting tetrahydrobenzo[d]thiazole derivatives demonstrated significant dual kinase inhibitory activity, highlighting the utility of the ethyl 4-aminobenzoate (B8803810) scaffold in developing targeted cancer therapies.

Neuraminidase Inhibition: Benzoic acid derivatives have been identified as good inhibitors of influenza neuraminidase. researchgate.net Research into pyrrolidinobenzoic acid inhibitors of influenza virus neuraminidase has shown that modifications to the core structure can influence activity. While direct studies on this compound are limited, a study on benzoic acid inhibitors of influenza neuraminidase investigated the replacement of the N-acetylamino group of 4-(N-acetylamino)-3-guanidinobenzoic acid with a 2-pyrrolidinone (B116388) ring, which provided a novel structural template for developing more potent inhibitors. nih.gov This suggests that the N-acetyl group in this compound is a key feature for potential interaction with the neuraminidase active site.

Dihydrofolate Reductase Inhibition: Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway and a target for various antimicrobial and anticancer drugs. nih.govmdpi.com The parent molecule, 4-aminobenzoic acid (PABA), is a precursor in the folate pathway. nih.gov Its structural analogs, like sulfonamides, act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme upstream of DHFR. nih.gov Furthermore, 4-aminosalicylic acid, another PABA derivative, is incorporated into the folate pathway to produce a metabolite that inhibits DHFR activity. nih.gov A natural metabolite of PABA, 4-acetamidobenzoic acid, can also interfere with dihydropteroate synthase function. nih.gov This body of evidence suggests that this compound, as a derivative of 4-acetamidobenzoic acid, could potentially have an indirect or direct inhibitory effect on the folate pathway, including DHFR, although direct experimental evidence is needed to substantiate this.

Trypanocidal Activity Assessment

The potential of benzoic acid derivatives as trypanocidal agents has been explored. In a study focused on designing new compounds against Trypanosoma cruzi, the causative agent of Chagas disease, a series of benzoic acid derivatives were synthesized and evaluated. The findings revealed that the N-acetylation of the para-amino group, as is present in this compound, significantly reduced the trypanocidal activity of the parent compound. nih.gov For instance, the N-acetylated compound 22 in the study showed a markedly lower biological activity compared to its non-acetylated counterpart. nih.gov This suggests that while the broader scaffold of benzoic acid esters holds promise for developing anti-trypanosomal agents, the presence of the N-acetyl group in this compound may be detrimental to its efficacy against T. cruzi.

Molecular Docking and Receptor Binding Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design for understanding ligand-protein interactions and predicting binding affinity.

Ligand-Protein Interaction Analysis

While specific molecular docking studies focusing exclusively on this compound are not extensively reported, the principles of ligand-protein interaction analysis can be applied to understand its potential binding modes. In silico studies of related aminobenzoic acid derivatives have demonstrated their binding to the active sites of enzymes like cholinesterases. These studies reveal key interactions such as hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. For this compound, the acetamido group can act as both a hydrogen bond donor and acceptor, while the ethyl ester group can participate in hydrophobic interactions. The benzene (B151609) ring can engage in π-π stacking or hydrophobic interactions within a protein's binding pocket. The specific interactions would, of course, depend on the topology and amino acid composition of the target protein's active site.

Predictive Modeling of Binding Affinity and Specificity

Predictive modeling of binding affinity aims to computationally estimate the strength of the interaction between a ligand and a protein. nih.govfrontiersin.orgnih.govcolumbia.edu Various computational methods, ranging from empirical scoring functions to more rigorous free energy calculations, are employed for this purpose. nih.govnih.gov For this compound, such models could be used to screen a large number of potential protein targets to identify those with the highest binding affinity. The specificity of its binding could also be predicted by comparing its calculated binding affinity for a primary target against a panel of other proteins. The accuracy of these predictions is crucial for prioritizing compounds for experimental testing and for guiding the design of more potent and selective analogs. Although specific predictive models for this compound are not detailed in the available literature, the general applicability of these computational tools is well-established in modern drug discovery. frontiersin.orgcolumbia.edu

Structure Activity Relationship Sar and Molecular Design Studies of Ethyl 4 Acetamidobenzoate Analogues

Correlating Structural Modifications with Observed Biological Potency

The biological activity of analogues derived from ethyl 4-acetamidobenzoate is intricately linked to their structural features. Modifications to the core scaffold have been shown to significantly influence their potency against various biological targets, including enzymes and microbes.

Systematic structural alterations have provided valuable insights into the structure-activity relationships (SAR) of these compounds. For instance, in a series of benzoic acid derivatives designed to inhibit influenza neuraminidase, the introduction of a guanidino group at the 3-position of 4-acetylaminobenzoic acid resulted in a potent inhibitor. researchgate.net Conversely, the N-acetylation of the para-amino group in para-amino benzoic acid derivatives led to a decrease in trypanocidal activity. mdpi.com

The nature and position of substituents on the aromatic ring are critical determinants of biological potency. For example, in a series of thiazole (B1198619) derivatives, the presence of a 4-nitrophenyl amino acetamide (B32628) moiety or a 4-chlorophenyl acetamide moiety resulted in varying degrees of cytotoxic activity against different cancer cell lines. arabjchem.org Similarly, modifications of the ester group or the acetamido side chain can lead to significant changes in activity. The synthesis of various ester and amide derivatives of 4-aminobenzoic acid has been a common strategy to explore these relationships. rsc.org

The following table summarizes the observed biological potency of selected this compound analogues with different structural modifications:

| Compound ID | Structural Modification | Biological Target | Observed Potency | Reference |

| 5 | 4-acetylamino-3-guanidinobenzoic acid | N9 neuraminidase | IC50 = 2.5 x 10(-6) M | researchgate.net |

| 22 | N-acetylation of para-amino group | Trypanosoma cruzi | Reduced activity | mdpi.com |

| 6f | 4-nitrophenyl amino acetamide moiety | A-549 & MCF-7 cell lines | IC50 = 19.75 µM & 39.31 µM | arabjchem.org |

| 8c | 4-chlorophenyl acetamide moiety | A-549 & MCF-7 cell lines | IC50 = 23.47 µM & 18.71 µM | arabjchem.org |

| 3d | 4-arylthiazol-2-yl-amino substitution | Influenza A neuraminidase | 36.02% inhibition at 40 µg/mL | researchgate.net |

| 3h | 4-arylthiazol-2-yl-amino substitution | Influenza A neuraminidase | 33.40% inhibition at 40 µg/mL | researchgate.net |

| 3p | 4-arylthiazol-2-yl-amino substitution | Influenza A neuraminidase | 42.05% inhibition at 40 µg/mL | researchgate.net |

Pharmacophore Identification and Lead Compound Optimization Strategies

The identification of a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity, is a crucial step in lead compound optimization. For this compound analogues, the core structure consisting of the substituted benzene (B151609) ring is a key component of the pharmacophore for various biological activities. scispace.com

Molecular docking studies have been instrumental in elucidating the binding modes of these analogues within the active sites of their target enzymes. For instance, in the context of dihydrofolate reductase (DHFR) inhibitors, the sulfonamide group attached to a benzene ring, along with a 2-(arylamino)acetamide tail, constitutes a significant pharmacophore. scispace.com The specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the active site are critical for potent inhibition.

Lead optimization strategies for this compound analogues often involve iterative cycles of design, synthesis, and biological evaluation. These strategies aim to enhance potency, selectivity, and pharmacokinetic properties. One common approach is the principle of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to improve biological activity. rsc.org For example, replacing the ester group with amides or other functional groups can modulate the compound's properties.

Another key strategy is the exploration of different substituents on the aromatic ring to probe the steric and electronic requirements of the binding pocket. The synthesis of a library of analogues with diverse substituents allows for a comprehensive SAR analysis, guiding the design of more potent compounds. researchgate.netarabjchem.org For example, in the development of influenza neuraminidase inhibitors, a series of 94 benzoic acid derivatives were synthesized and tested to establish a clear SAR. researchgate.net

Rational Design and Synthesis of Novel Bioactive Analogues

The rational design of novel bioactive analogues of this compound leverages the understanding gained from SAR and pharmacophore studies. This approach aims to create new chemical entities with improved biological profiles. The synthesis of these rationally designed compounds often involves multi-step reaction sequences starting from this compound or its precursors. researchgate.netresearchgate.net

One successful strategy involves the integration of the this compound scaffold with other known pharmacologically active heterocycles, such as thiazole or 1,2,4-triazole. researchgate.net For instance, a series of ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoates were synthesized and showed activity against influenza A neuraminidase. researchgate.net The synthetic route typically involves the reaction of a substituted aminobenzoate with an appropriate heterocyclic precursor.

Another approach is the modification of the core structure to target different biological pathways. For example, by using ethyl 4-aminobenzoate (B8803810) as a starting material, novel 1,4-diaryl-1,2,3-triazole retinoid analogues have been designed and synthesized. scielo.br The synthesis of these compounds often involves click chemistry or other modern synthetic methodologies to efficiently generate a library of diverse analogues.

The following table provides examples of rationally designed analogues and their synthetic strategies:

| Starting Material | Synthetic Strategy | Resulting Analogue Class | Biological Target | Reference |

| This compound | Multi-step synthesis involving thiazole ring formation | Ethyl 2-methyl-1-(4-arylthiazol-2-yl)-benzoimidazole-6-carboxylates | Fungi (e.g., E. graminis) | researchgate.netresearchgate.net |

| Ethyl 4-aminobenzoate | Reaction with chloroacetyl chloride and subsequent reaction with arylamines | 2-(arylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamides | Dihydrofolate reductase (DHFR) | d-nb.info |

| 4-Aminobenzoic acid | Alkylation, esterification, and further alkylation | Benzoate (B1203000) compounds | Local anesthetics | rsc.org |

| Ethyl 4-aminobenzoate | Reaction with carbon disulfide and subsequent cyclization | 1,3,4-thiadiazole derivatives | Trypanosoma cruzi and Leishmania donovani | mdpi.com |

The continuous exploration of novel synthetic routes and the application of rational design principles are essential for the development of new and effective therapeutic agents based on the this compound scaffold.

Derivatization Strategies of Ethyl 4 Acetamidobenzoate for Enhanced Research Applications

Applications in Advanced Analytical Chemistry

In analytical chemistry, derivatization is employed to impart desirable properties onto an analyte, such as a strong ultraviolet (UV) chromophore or a readily ionizable group, to improve its detectability and separation characteristics in various analytical systems.

The precursor to ethyl 4-acetamidobenzoate, ethyl 4-aminobenzoate (B8803810) (also known as 4-aminobenzoic acid ethyl ester or ABEE), is frequently used as a pre-column derivatizing agent, particularly for the analysis of carbohydrates. researchgate.net Analytes like aldoses, which lack a strong native chromophore, are chemically tagged with ABEE through reductive amination. researchgate.net This process attaches the benzocaine (B179285) moiety to the sugar, allowing for sensitive UV detection.

An optimized Capillary Zone Electrophoresis (CZE) method has been developed using ABEE for the simultaneous quantitative analysis of complex mixtures, including isomeric aldopentoses, aldohexoses, and various oligosaccharides. researchgate.net This pre-column derivatization strategy allows for optimum baseline separation and rapid, robust analysis, making it suitable for monitoring reaction kinetics. researchgate.net The derivatization reaction itself involves the formation of a Schiff base between the aromatic amine of ABEE and the aldehyde form of the sugar, which is then reduced to a stable product. scribd.com This approach has been successfully applied to the analysis of carbohydrates in beverages, where minimal sample preparation is required. researchgate.net

Table 1: CZE-UV Analysis of Carbohydrates using p-Aminobenzoic Acid (PABA) Derivatization

| Parameter | Condition |

|---|---|

| Analyte Type | Carbohydrates (Glucose, Maltose, Maltotriose) |

| Labeling Reagent | p-Aminobenzoic acid (PABA) |

| Reaction Conditions | 1 hour at 40 °C with 250 mM PABA and 20% acetic acid |

| Separation Technique | Capillary Electrophoresis (CE) |

| Electrophoretic Medium | 20 mM borate (B1201080) buffer (pH 10.2) |

| Detection Method | UV Detection at 280 nm |

| Analysis Time | < 12 minutes |

Data sourced from a study on carbohydrate analysis in beverages. researchgate.net

In mass spectrometry, derivatization is used to enhance the ionization efficiency of analytes, leading to significantly improved detection sensitivity. Esters of p-aminobenzoic acid, including ethyl 4-aminobenzoate, have been systematically investigated as derivatizing agents for the analysis of oligosaccharides, which are often available only in limited biological quantities. nih.gov

One comprehensive study explored a homologous series of n-alkyl p-aminobenzoates for the analysis of oligosaccharides by Liquid Secondary Ion Mass Spectrometry (LSIMS). nih.gov It was found that lengthening the alkyl chain of the derivatizing agent from methyl to n-tetradecyl resulted in a corresponding increase in the molecular ion abundance of the model oligosaccharide, maltoheptaose. nih.gov This enhancement was a factor of 10 for a 1 microgram sample and as high as 40 for a 0.1 microgram sample. nih.gov While longer chains provided greater sensitivity, the yield of the derivative was lower; n-octyl and n-hexyl p-aminobenzoates were determined to be optimal when considering both derivatization yield and mass spectral sensitivity for biological samples. nih.gov

Other derivatives have also been developed to further boost sensitivity. For instance, 4-aminobenzoic acid 2-(diethylamino)ethyl ester (ABDEAE) was designed for high-sensitivity detection by electrospray ionization mass spectrometry (ESI-MS). nih.gov The high proton affinity of its 2-(diethylamino)ethyl group dramatically enhances ionization efficiency. nih.gov Comparative studies showed that derivatization of a model oligosaccharide with ABDEAE resulted in a 20-fold greater molecular ion abundance compared to derivatization with ethyl 4-aminobenzoate and an 80-fold increase over derivatization with 2-aminopyridine. researchgate.net This strategy improved detection sensitivity for the ABDEAE-derivatized maltohexaose (B131044) to the 10 femtomole level. nih.gov

Table 2: Relative Increase in Molecular Ion Abundance for Derivatized Oligosaccharides in MS

| Derivatizing Agent | Relative Ion Abundance Increase (vs. Underivatized) |

|---|---|

| 2-Aminopyridine | 5x |